molecular formula C4H3Cl3 B8729865 1,3-Butadiene, 1,1,2-trichloro- CAS No. 2852-07-5

1,3-Butadiene, 1,1,2-trichloro-

Cat. No. B8729865
M. Wt: 157.42 g/mol
InChI Key: ZFBGKBGUMMBBMY-UHFFFAOYSA-N
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Patent
US04225704

Procedure details

50.0 g (0.5 mol) of triethylamine in 100 ml of methylene chloride was added dropwise to 350 ml of the solution, prepared according to Example 7a, of the amide chloride of isobutyric acid dimethylamide in methylene chloride at 20° C., while cooling and stirring, and the mixture was then heated and refluxed for 1 hour. Thereafter, 75.0 g (0.55 mol) of zinc chloride were added at 10° C. and 79.0 g (0.5 mol) of 1,1,2-trichlorobutadiene were added dropwise to the reaction solution in the course of 60 minutes. After heating under reflux for 5 hours, 400 ml of water were added to the reaction solution and the mixture was stirred overnight (15 hours). Separating the phases and drying the organic phase over sodium sulphate and subjecting it to fractional distillation gave 10.5 g of 1,1,2-trichlorobutadiene, 11.5 g of isobutryic acid dimethylamine and 66.8 g (59%, relative to isobutyric acid dimethylamine employed) of the ketone of boiling point 112°-117° C./10 mm Hg and refractive index nD20 of 1.509.
Quantity
75 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
amide chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
79 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](CC)[CH2:4]C)C.CN(C)C(=O)C(C)C.[Cl:16][C:17]([Cl:22])=[C:18]([Cl:21])[CH:19]=[CH2:20].O>C(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[Cl:16][C:17]([Cl:22])=[C:18]([Cl:21])[CH:19]=[CH2:20].[CH3:1][NH:3][CH3:4] |f:5.6.7|

Inputs

Step One
Name
Quantity
75 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
solution
Quantity
350 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
amide chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
79 g
Type
reactant
Smiles
ClC(=C(C=C)Cl)Cl
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight (15 hours)
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Separating the phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the organic phase over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
ClC(=C(C=C)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
Name
Type
product
Smiles
CNC
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 66.8 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04225704

Procedure details

50.0 g (0.5 mol) of triethylamine in 100 ml of methylene chloride was added dropwise to 350 ml of the solution, prepared according to Example 7a, of the amide chloride of isobutyric acid dimethylamide in methylene chloride at 20° C., while cooling and stirring, and the mixture was then heated and refluxed for 1 hour. Thereafter, 75.0 g (0.55 mol) of zinc chloride were added at 10° C. and 79.0 g (0.5 mol) of 1,1,2-trichlorobutadiene were added dropwise to the reaction solution in the course of 60 minutes. After heating under reflux for 5 hours, 400 ml of water were added to the reaction solution and the mixture was stirred overnight (15 hours). Separating the phases and drying the organic phase over sodium sulphate and subjecting it to fractional distillation gave 10.5 g of 1,1,2-trichlorobutadiene, 11.5 g of isobutryic acid dimethylamine and 66.8 g (59%, relative to isobutyric acid dimethylamine employed) of the ketone of boiling point 112°-117° C./10 mm Hg and refractive index nD20 of 1.509.
Quantity
75 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
amide chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
79 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](CC)[CH2:4]C)C.CN(C)C(=O)C(C)C.[Cl:16][C:17]([Cl:22])=[C:18]([Cl:21])[CH:19]=[CH2:20].O>C(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[Cl:16][C:17]([Cl:22])=[C:18]([Cl:21])[CH:19]=[CH2:20].[CH3:1][NH:3][CH3:4] |f:5.6.7|

Inputs

Step One
Name
Quantity
75 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
solution
Quantity
350 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
amide chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
79 g
Type
reactant
Smiles
ClC(=C(C=C)Cl)Cl
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight (15 hours)
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Separating the phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the organic phase over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
ClC(=C(C=C)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
Name
Type
product
Smiles
CNC
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 66.8 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04225704

Procedure details

50.0 g (0.5 mol) of triethylamine in 100 ml of methylene chloride was added dropwise to 350 ml of the solution, prepared according to Example 7a, of the amide chloride of isobutyric acid dimethylamide in methylene chloride at 20° C., while cooling and stirring, and the mixture was then heated and refluxed for 1 hour. Thereafter, 75.0 g (0.55 mol) of zinc chloride were added at 10° C. and 79.0 g (0.5 mol) of 1,1,2-trichlorobutadiene were added dropwise to the reaction solution in the course of 60 minutes. After heating under reflux for 5 hours, 400 ml of water were added to the reaction solution and the mixture was stirred overnight (15 hours). Separating the phases and drying the organic phase over sodium sulphate and subjecting it to fractional distillation gave 10.5 g of 1,1,2-trichlorobutadiene, 11.5 g of isobutryic acid dimethylamine and 66.8 g (59%, relative to isobutyric acid dimethylamine employed) of the ketone of boiling point 112°-117° C./10 mm Hg and refractive index nD20 of 1.509.
Quantity
75 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
amide chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
79 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](CC)[CH2:4]C)C.CN(C)C(=O)C(C)C.[Cl:16][C:17]([Cl:22])=[C:18]([Cl:21])[CH:19]=[CH2:20].O>C(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[Cl:16][C:17]([Cl:22])=[C:18]([Cl:21])[CH:19]=[CH2:20].[CH3:1][NH:3][CH3:4] |f:5.6.7|

Inputs

Step One
Name
Quantity
75 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
solution
Quantity
350 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
amide chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
79 g
Type
reactant
Smiles
ClC(=C(C=C)Cl)Cl
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight (15 hours)
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Separating the phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the organic phase over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
ClC(=C(C=C)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
Name
Type
product
Smiles
CNC
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 66.8 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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